1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC16393138
Molecular Formula: C9H9ClF3N3S
Molecular Weight: 283.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClF3N3S |
|---|---|
| Molecular Weight | 283.70 g/mol |
| IUPAC Name | 2-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H8F3N3S.ClH/c10-7-2-1-6(16-7)5-13-8-3-4-14-15(8)9(11)12;/h1-4,9,13H,5H2;1H |
| Standard InChI Key | PCTJNLWHFLVWRW-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SC(=C1)F)CNC2=CC=NN2C(F)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(Difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine (molecular formula: C₁₀H₉F₃N₃S; molecular weight: 265.26 g/mol) features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a difluoromethyl (-CF₂H) group and at the 5-position with an amine-linked 5-fluoro-2-thienylmethyl moiety . The thienyl group introduces sulfur-based aromaticity, while fluorine atoms enhance electronegativity and metabolic stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉F₃N₃S |
| Molecular Weight | 265.26 g/mol |
| IUPAC Name | 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine |
| Topological Polar Surface Area | 54.3 Ų |
The difluoromethyl group contributes to lipophilicity, facilitating membrane permeability, while the thienylmethyl side chain may engage in π-π stacking interactions with biological targets.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the difluoromethyl group (δ ~5.8 ppm in ¹⁹F NMR) and the thienyl protons (δ ~6.9–7.2 ppm in ¹H NMR) . Mass spectrometry typically shows a molecular ion peak at m/z 265.1 ([M+H]⁺), consistent with the molecular weight.
Synthesis and Optimization
Synthetic Routes
The synthesis of 1-(difluoromethyl)-N-[(5-fluoro-2-thienyl)methyl]-1H-pyrazol-5-amine involves multi-step organic reactions:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynones under acidic conditions generates the pyrazole ring .
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Difluoromethylation: Introduction of the -CF₂H group via nucleophilic substitution or radical-mediated pathways using reagents like ClCF₂H or BrCF₂H .
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Thienylmethylamine Coupling: The 5-fluoro-2-thienylmethylamine side chain is attached via reductive amination or Buchwald-Hartwig coupling.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, EtOH, reflux | 65–75 |
| Difluoromethylation | ClCF₂H, K₂CO₃, DMF, 80°C | 50–60 |
| Amine coupling | NaBH₃CN, MeOH, rt | 70–80 |
Purification often employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
Challenges and Solutions
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Fluorine Reactivity: The electron-withdrawing nature of fluorine can deactivate intermediates, necessitating elevated temperatures or catalytic systems (e.g., Pd/C for coupling reactions) .
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Regioselectivity: Controlling substitution patterns on the pyrazole ring requires careful selection of starting materials and catalysts.
Biological Activity and Mechanism of Action
Kinase Inhibition
This compound demonstrates potent inhibition of serine/threonine kinases, particularly those involved in oncogenic signaling (e.g., BRAF V600E mutant kinase, IC₅₀ = 12 nM) . The difluoromethyl group enhances binding affinity by forming hydrogen bonds with kinase ATP-binding pockets, while the thienyl moiety stabilizes hydrophobic interactions .
Antiproliferative Effects
In vitro assays against human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) reveal dose-dependent growth inhibition (GI₅₀ = 0.8–1.2 µM). Mechanistic studies indicate G₁/S cell cycle arrest and caspase-3-mediated apoptosis .
Table 3: Cytotoxicity Profile
| Cell Line | GI₅₀ (µM) | Apoptosis Induction (%) |
|---|---|---|
| A549 (lung) | 0.9 | 68.3 ± 3.2 |
| MCF-7 (breast) | 1.1 | 72.1 ± 4.1 |
| HepG2 (liver) | 1.4 | 55.6 ± 2.9 |
Pharmacokinetics and ADMET Properties
Metabolic Stability
Microsomal stability assays (human liver microsomes) show a half-life of 42 minutes, with primary metabolites arising from oxidative defluorination and thiophene S-oxidation . CYP3A4 and CYP2C9 are the major isoforms involved.
Toxicity Profile
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Acute Toxicity: LD₅₀ in mice = 320 mg/kg (oral)
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hERG Inhibition: IC₅₀ = 18 µM, suggesting low cardiac risk at therapeutic doses.
Therapeutic Applications and Future Directions
Oncology
Preclinical models demonstrate tumor growth inhibition in xenograft models (60–70% reduction at 10 mg/kg/day) . Combination studies with checkpoint inhibitors (e.g., anti-PD-1) show synergistic effects.
Inflammatory Diseases
The compound suppresses TNF-α and IL-6 production in LPS-stimulated macrophages (IC₅₀ = 50 nM), positioning it as a candidate for rheumatoid arthritis therapy .
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